molecular formula C25H34FN3O4 B3969627 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid

1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid

Cat. No.: B3969627
M. Wt: 459.6 g/mol
InChI Key: VFKYDACHADKGPO-UHFFFAOYSA-N
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Description

1-[1-(2-Bicyclo[221]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid is a complex organic compound that features a bicyclic structure combined with piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptene core.

    Attachment of the piperidine ring: This step involves the alkylation of the bicyclic structure with a piperidine derivative.

    Formation of the piperazine ring: The final step involves the coupling of the piperidine derivative with a fluorophenyl piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s affinity for certain targets, while the piperidine and piperazine rings provide additional sites for interaction.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.

    Piperidine: A common structural motif in many pharmaceuticals.

    Piperazine: Another common structural motif with applications in medicinal chemistry.

Uniqueness

1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is unique due to its combination of a bicyclic structure with piperidine and piperazine rings, along with a fluorophenyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3.C2H2O4/c24-22-3-1-2-4-23(22)27-13-11-26(12-14-27)21-7-9-25(10-8-21)17-20-16-18-5-6-19(20)15-18;3-1(4)2(5)6/h1-6,18-21H,7-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKYDACHADKGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4CC5CC4C=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Reactant of Route 5
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Reactant of Route 6
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid

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